REACTION_CXSMILES
|
O.[NH3:2].[Cl-].[NH4+:4].[C-:5]#N.[Na+].[CH2:8]([O:11][CH2:12][CH:13]=O)[CH:9]=[CH2:10]>C(OCC)C.O>[CH2:8]([O:11][CH2:12][CH:13]([NH2:4])[C:5]#[N:2])[CH:9]=[CH2:10] |f:0.1,2.3,4.5|
|
Name
|
|
Quantity
|
56 g
|
Type
|
reactant
|
Smiles
|
C(C=C)OCC=O
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
110 mL
|
Type
|
reactant
|
Smiles
|
O.N
|
Name
|
|
Quantity
|
51 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
|
38 g
|
Type
|
reactant
|
Smiles
|
[C-]#N.[Na+]
|
Name
|
|
Quantity
|
290 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
was stirred for 3 hours at the same temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
in about 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
at room temperature
|
Type
|
ADDITION
|
Details
|
After completion of the dropwise addition, reaction mixture
|
Type
|
WAIT
|
Details
|
the reaction was continued for a further 3 days
|
Duration
|
3 d
|
Type
|
CUSTOM
|
Details
|
After completion of the reaction
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with diethyl ether
|
Type
|
WASH
|
Details
|
The extract was washed with an aqueous solution saturated with NaCl
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvent was removed by evaporation
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)OCC(C#N)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 52 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |